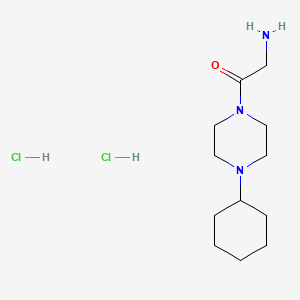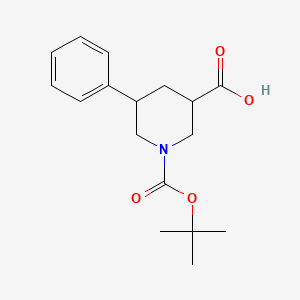
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Facile Construction of Substituted Pyrimido[4,5-d]Pyrimidones: The compound is used in the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which are significant in medicinal chemistry (Hamama et al., 2012).
- Redetermination at Low Temperature: An improved understanding of its molecular-electronic structure has been gained through redetermination at 120 K, demonstrating polarized molecular structure and hydrogen-bonded frameworks (de la Torre et al., 2007).
Reactions with Amino Acids and Aldehydes
- Reactions with α-Amino Acid Derivatives: The compound undergoes reactions with α-amino acid derivatives, forming azomethine ylides and pyrimido[4,5-b]azepine derivatives, which are potentially useful in drug development (Inazumi et al., 1994).
- Synthesis of Pyrido[2,3-d]Pyrimidines: It reacts with aliphatic aldehydes to form pyrido[2,3-d]pyrimidines, which are important heterocyclic compounds in pharmaceutical chemistry (Azev et al., 2015).
Catalytic and Synthetic Applications
- Domino Knoevenagel Condensation: It is used in a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation, which is significant for sustainable chemistry (Ahadi et al., 2014).
- Nano Fe2O3@SiO2–SO3H Catalysis: The compound is involved in a multi-component reaction using nano Fe2O3@SiO2–SO3H as a catalyst, indicating its role in nano-catalyzed synthetic processes (Ghashang et al., 2017).
Potential in Optical and Nonlinear Optical Applications
- Optical and Nonlinear Optical Properties: Novel bis-uracil derivatives synthesized using the compound show potential for optical and nonlinear optical applications, highlighting its role in material science (Mohan et al., 2020).
Analytical Studies and Characterization
- Analytical Studies of Derivatives: The compound's derivatives have been synthesized and characterized, demonstrating its importance in the development of new chemical entities for various applications (Barakat et al., 2018).
Propriétés
IUPAC Name |
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-17-12(16)11(13(19)18(2)14(17)20)10(8-15)9-6-4-3-5-7-9/h3-7,10H,8,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGADYDDPBQDRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(CN)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)
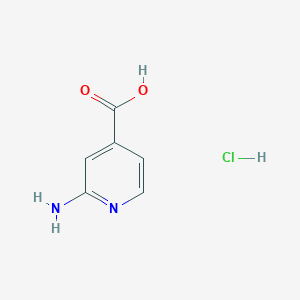
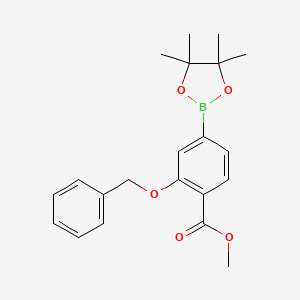



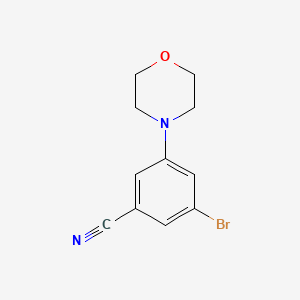

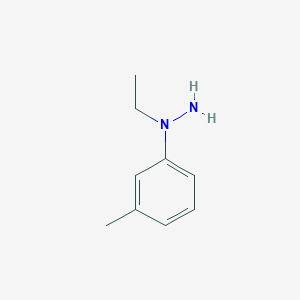


![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)
